molecular formula C18H22O4 B8562177 Benzyl 3-(1-acetyl-2-oxocyclohexyl)propanoate CAS No. 133208-79-4

Benzyl 3-(1-acetyl-2-oxocyclohexyl)propanoate

Cat. No.: B8562177
CAS No.: 133208-79-4
M. Wt: 302.4 g/mol
InChI Key: STATXLAGXOZFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(1-acetyl-2-oxocyclohexyl)propanoate is a useful research compound. Its molecular formula is C18H22O4 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133208-79-4

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

benzyl 3-(1-acetyl-2-oxocyclohexyl)propanoate

InChI

InChI=1S/C18H22O4/c1-14(19)18(11-6-5-9-16(18)20)12-10-17(21)22-13-15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-13H2,1H3

InChI Key

STATXLAGXOZFTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCCC1=O)CCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-acetylcyclohexanone (9.6 g, 0.068 mol), potassium carbonate (11.3 g, 0.082 mol) and benzyltriethylammonium chloride (0.3 g, 0.0013 mol) in toluene (26 ml), was added benzyl acrylate (16.72 g, 0.103 mol) at room temperature. The mixture was heated at 40° C. for 20 hours, cooled, partitioned between water (200 ml) and toluene (200 ml) and toluene (200 ml) and the layers separated. The aqueous layer was extracted with toluene (2×200 ml), the combined organic extracts dried over magnesium sulphate, filtered and concentrated under reduced pressure to provide the title compound as a pale yellow oil, (20.7 g), Rf. 0.2 (silica, hexane/diethyl ether, 2:1). The crude product was used without further purification.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
16.72 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.